Cas no 882219-06-9 (5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide)

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. Its structure features an amino group and an ethoxyphenyl substituent, which may contribute to its biological activity, particularly in medicinal chemistry. The compound's sulfonamide moiety is known for its role in enzyme inhibition, making it a candidate for drug development. Its methyl substitution at the 2-position enhances stability, while the ethoxy group may influence solubility and binding affinity. This compound is suitable for use as an intermediate in synthesizing more complex molecules, offering researchers a versatile building block for targeted studies in drug discovery and biochemical applications.
5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide structure
882219-06-9 structure
Product name:5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
CAS No:882219-06-9
MF:C15H18N2O3S
Molecular Weight:306.380022525787
CID:4778461

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
    • 5-amino-N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide
    • NE12363
    • Z56800262
    • 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
    • インチ: 1S/C15H18N2O3S/c1-3-20-14-8-6-13(7-9-14)17-21(18,19)15-10-12(16)5-4-11(15)2/h4-10,17H,3,16H2,1-2H3
    • InChIKey: CBBGPWPJNGICPR-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1C)N)(NC1C=CC(=CC=1)OCC)(=O)=O

計算された属性

  • 精确分子量: 306.104
  • 同位素质量: 306.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.8
  • XLogP3: 2.5

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P019HKO-500mg
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
500mg
$209.00 2024-04-20
Aaron
AR019HT0-1g
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 95%
1g
$244.00 2025-02-14
Aaron
AR019HT0-2.5g
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 95%
2.5g
$457.00 2025-02-14
Aaron
AR019HT0-100mg
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
100mg
$101.00 2025-03-10
Aaron
AR019HT0-500mg
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 95%
500mg
$196.00 2025-02-14
1PlusChem
1P019HKO-10g
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
10g
$913.00 2024-04-20
1PlusChem
1P019HKO-1g
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
1g
$251.00 2024-04-20
1PlusChem
1P019HKO-100mg
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
100mg
$126.00 2024-04-20
1PlusChem
1P019HKO-5g
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9 94%
5g
$637.00 2024-04-20
TRC
A641140-500mg
5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
882219-06-9
500mg
$ 320.00 2022-06-07

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide 関連文献

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamideに関する追加情報

Recent Advances in the Study of 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS: 882219-06-9)

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS: 882219-06-9) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanism of action, and potential therapeutic uses. The following research brief provides an overview of the latest findings related to this compound, highlighting key advancements and future directions in the field.

Recent studies have focused on the synthesis and optimization of 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies, including modular approaches and structure-activity relationship (SAR) studies, to improve the compound's efficacy and selectivity. These efforts have led to the identification of derivatives with enhanced binding affinity to target proteins, particularly in the context of enzyme inhibition and receptor modulation.

One of the most notable findings is the compound's potential as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of enzymes involved in critical physiological processes, and their dysregulation has been implicated in diseases such as glaucoma, epilepsy, and cancer. Preliminary in vitro studies have demonstrated that 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide exhibits selective inhibition against specific CA isoforms, suggesting its utility as a lead compound for the development of novel therapeutics. Further investigations are underway to evaluate its efficacy in animal models.

In addition to its enzyme inhibitory properties, this compound has also shown promise in antimicrobial applications. Recent screening assays revealed its activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways. These findings underscore the potential of 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide as a scaffold for designing new antimicrobial agents.

Another area of interest is the compound's role in cancer research. Early-stage studies have indicated that it may exert antiproliferative effects on certain cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. Researchers are currently exploring its interaction with key oncogenic signaling pathways, such as PI3K/AKT and MAPK, to better understand its therapeutic potential. Collaborative efforts between academic and industrial laboratories are expected to accelerate the translation of these findings into clinical applications.

Despite these promising results, challenges remain in the development of 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural optimization and formulation studies. Additionally, comprehensive toxicological evaluations are required to ensure the safety and efficacy of this compound in vivo.

In conclusion, 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS: 882219-06-9) represents a versatile and promising candidate for drug discovery. Its diverse pharmacological activities, coupled with ongoing advancements in synthetic and medicinal chemistry, position it as a valuable tool for addressing unmet medical needs. Future research should focus on refining its properties, elucidating its mechanisms of action, and advancing it through preclinical and clinical development stages.

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